5-Ethylisoxazole-3-carboxaldehyde
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Overview
Description
5-Ethylisoxazole-3-carboxaldehyde is a heterocyclic organic compound featuring an isoxazole ring substituted with an ethyl group at the 5-position and a formyl group at the 3-position. Isoxazoles are known for their electron-rich nature, with an oxygen atom adjacent to a nitrogen atom in the five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisoxazole-3-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylisoxazole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The ethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: 5-Ethylisoxazole-3-carboxylic acid.
Reduction: 5-Ethylisoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Ethylisoxazole-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethylisoxazole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Isoxazole: The parent compound with no substituents.
5-Methylisoxazole-3-carboxaldehyde: Similar structure with a methyl group instead of an ethyl group.
3,5-Dimethylisoxazole: Isoxazole ring with two methyl groups.
Uniqueness: 5-Ethylisoxazole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the formyl group at the 3-position allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-ethyl-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-6-3-5(4-8)7-9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIUQQRFQZZTDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368365-43-8 |
Source
|
Record name | 5-ethyl-1,2-oxazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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